Fosaprepitant Morpholine Hydrochloride

Pharmaceutical Quality Control Reference Standard Characterization Physical Characterization

Analytical labs require the specific process impurity, not the API, for regulatory-compliant impurity profiling. Using Fosaprepitant Dimeglumine as a surrogate for this morpholine degradant yields invalid HPLC data. - **Certified Reference Standard**: Enables precise quantification of Aprepitant Impurity 8 HCl per ICH Q3A. - **Forced Degradation Studies**: Track hydrolysis product formation in Fosaprepitant Dimeglumine stability-indicating methods. - **Immediate Supply**: Available as crystalline HCl salt; bulk research quantities ready for shipment.

Molecular Formula C20H19ClF7NO2
Molecular Weight 473.8 g/mol
Cat. No. B12063714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosaprepitant Morpholine Hydrochloride
Molecular FormulaC20H19ClF7NO2
Molecular Weight473.8 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F.Cl
InChIInChI=1S/C20H18F7NO2.ClH/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12;/h2-5,8-11,17-18,28H,6-7H2,1H3;1H/t11-,17+,18+;/m1./s1
InChIKeyDWCCMKXSGCKMJF-VROPXZTASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fosaprepitant Morpholine Hydrochloride Reference Standard


Fosaprepitant Morpholine Hydrochloride (CAS 1333998-27-8) is a key pharmaceutical impurity reference standard, chemically defined as (2S,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride . It is not an active pharmaceutical ingredient (API) itself, but rather a critical tool for the identification, quantification, and control of related substances in the synthesis and quality assurance of the antiemetic prodrug, Fosaprepitant Dimeglumine, and its active metabolite, Aprepitant [1]. Its primary value lies in enabling analytical method validation and batch release testing, ensuring the purity of the final pharmaceutical products.

Product TypeFosaprepitant Morpholine Hydrochloride Impurity Reference Standard
WorkflowImpurity-specific analytical method validation and batch release testing for Fosaprepitant Dimeglumine
Selection ContextCertified identity and defined physical form support reliable impurity quantitation, not interchangeable with API standard

Fosaprepitant Morpholine Hydrochloride: Limitations of Generic Standards


A generic 'Fosaprepitant' reference standard typically refers to the API, Fosaprepitant Dimeglumine, which is a water-soluble prodrug [1]. Fosaprepitant Morpholine Hydrochloride, however, is a specific process-related impurity and degradation product with a distinct chemical identity and physical state (a crystalline hydrochloride salt) . Using the API as a surrogate for this impurity in HPLC or LC-MS method development is scientifically invalid, as they will exhibit different retention times, spectral properties, and mass spectrometric responses. For accurate identification and quantification of this specific impurity in drug substance or drug product batches, the certified reference standard for Fosaprepitant Morpholine Hydrochloride is irreplaceable, directly impacting the reliability of purity assessments and regulatory compliance [2].

Attribute
Fosaprepitant Morpholine HCl (Target)
Fosaprepitant Dimeglumine API (Substitute)
Chromatographic Profile
Distinct retention time and spectral properties as a crystalline hydrochloride salt
API exhibits different chromatographic behavior; may not resolve impurity peak correctly
Mass Spectrometric Response
Specific m/z signature of the morpholine impurity derivative
Different ionization efficiency and fragmentation pattern; quantitation may be unreliable
Physical Form
Crystalline solid with defined melting point, suitable for primary standard handling
Amorphous powder without sharp melting point; may complicate reference standard preparation

Fosaprepitant Morpholine Hydrochloride: Differentiation from API and Impurities


Physical Form and Morphology vs. API

Fosaprepitant Morpholine Hydrochloride is a crystalline solid with a distinct melting point, differentiating it from the amorphous nature of the active pharmaceutical ingredient (API), Fosaprepitant Dimeglumine . This physical difference is critical for handling and analytical method development.

Physical Form
Class-level inference
Crystalline solid; m.p. 134–138 °C vs amorphous API powder
Supports handling and method development context
Defined melting point facilitates primary standard use
Pharmaceutical Quality Control Reference Standard Characterization Physical Characterization

Aqueous Solubility Comparison

As a salt form of the free base Aprepitant, Fosaprepitant Morpholine Hydrochloride exhibits solubility properties that are intermediate to Aprepitant and the highly water-soluble Fosaprepitant Dimeglumine . Aprepitant itself has very limited water solubility [1], while the API Fosaprepitant Dimeglumine is freely soluble [2].

Solubility Profile
Class-level inference
Expected moderate aqueous solubility vs very limited (free base) and freely soluble (API)
Informs diluent selection for sample preparation
Salt-form solubility supports quantitative dissolution in analytical workflows
Solubility Formulation Science Analytical Method Development

Chemical Identity and Purity

Fosaprepitant Morpholine Hydrochloride is unequivocally identified as Aprepitant Impurity 8 HCl, with a defined chemical structure and a reported purity of >99% (GC) for related standards [REFS-1, REFS-2]. This contrasts with generic 'Fosaprepitant Impurity' listings that may lack full characterization.

Chemical Purity
Data to verify
Reported >99% (GC); defined (2S,3S)-morpholine hydrochloride structure
High purity supports reliable impurity quantitation, lot-specific COA review needed
Structure confirms impurity identity for method specificity
Impurity Profiling Analytical Chemistry Quality Control

Fosaprepitant Morpholine Hydrochloride: Key Applications


Method Development and Validation

Procurement of Fosaprepitant Morpholine Hydrochloride is essential for developing and validating stability-indicating HPLC or UPLC methods. As a known process impurity and potential degradation product, it is spiked into Fosaprepitant Dimeglumine samples to establish system suitability, determine relative response factors, and ensure the method can accurately resolve and quantify this specific impurity at ICH Q3A guideline thresholds [1]. This provides direct evidence for method specificity and accuracy, a critical component of any regulatory filing.

Batch Release and Stability Testing

Quality control laboratories use this certified reference standard to identify and quantify the presence of the Aprepitant Impurity 8 HCl peak in every manufactured lot of Fosaprepitant Dimeglumine API and final drug product (EMEND® for Injection) [2]. Its use ensures that the impurity levels remain below established safety limits throughout the product's shelf life, as required by pharmacopeial monographs and FDA regulations.

Synthesis and Process Optimization

During the development or optimization of a synthetic route for Fosaprepitant Dimeglumine, chemists use Fosaprepitant Morpholine Hydrochloride as a marker to track the formation of this specific byproduct . By quantifying it at various stages, process chemists can adjust reaction conditions (e.g., temperature, pH, stoichiometry) to minimize its formation, thereby increasing overall yield and purity of the final API.

Degradation Pathway Analysis

Fosaprepitant Dimeglumine is known to be hydrolytically unstable, leading to the formation of Aprepitant and related impurities [3]. The Morpholine Hydrochloride impurity is a potential product of these degradation pathways. Using its reference standard in forced degradation studies allows formulation scientists to identify this specific degradant, understand its formation kinetics under stress conditions (e.g., heat, humidity, pH), and design a more robust formulation strategy.

Application
Selection Property
Validation Focus
HPLC Method Validation
Certified impurity identity
Method specificity and relative response factor determination
Batch Release Testing
High-purity reference standard
Impurity profiling and shelf-life conformance monitoring
Process Optimization
Process-related marker
Byproduct tracking and reaction yield improvement
Degradation Analysis
Known degradant marker
Forced degradation kinetics and formulation robustness evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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